molecular formula C23H27N5O B6023441 N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide

N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B6023441
M. Wt: 389.5 g/mol
InChI Key: LVVJNSNJQXPHPS-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyrrolidine ring, a phenylpropyl group, and a triazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors.

    Coupling of the Phenylpropyl Group: The phenylpropyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Coupling to Form the Carboxamide: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Functionalized benzyl and phenylpropyl derivatives.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide analogs: Compounds with slight modifications in the benzyl, phenylpropyl, or triazole groups.

    Other Triazole Derivatives: Compounds containing the triazole ring but with different substituents.

Uniqueness:

    Structural Uniqueness: The combination of the pyrrolidine, benzyl, phenylpropyl, and triazole groups is unique to this compound.

    Biological Activity: The specific arrangement of these groups imparts unique biological activities that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-23(24-21-13-15-27(17-21)16-20-10-5-2-6-11-20)22-18-28(26-25-22)14-7-12-19-8-3-1-4-9-19/h1-6,8-11,18,21H,7,12-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVJNSNJQXPHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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